2-(2-Formylphenyl)acetic acid

Catalog No.
S678747
CAS No.
1723-55-3
M.F
C9H8O3
M. Wt
164.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Formylphenyl)acetic acid

CAS Number

1723-55-3

Product Name

2-(2-Formylphenyl)acetic acid

IUPAC Name

2-(2-formylphenyl)acetic acid

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C9H8O3/c10-6-8-4-2-1-3-7(8)5-9(11)12/h1-4,6H,5H2,(H,11,12)

InChI Key

QNLSLYKWBHYEHK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CC(=O)O)C=O

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)C=O
  • Organic synthesis: The presence of both a carboxylic acid group (COOH) and an aldehyde group (CHO) in the molecule suggests potential applications in organic synthesis as a building block for more complex molecules. Carboxylic acids and aldehydes are common functional groups used in various organic reactions .
  • Medicinal chemistry: The aromatic ring and the functional groups present in 2-(2-Formylphenyl)acetic acid offer possibilities for exploring its potential biological activity. Researchers might investigate its interaction with specific enzymes or receptors in the body.

2-(2-Formylphenyl)acetic acid, also known as o-formylphenylacetic acid or carboxymethylbenzaldehyde, is an organic compound with the chemical formula C₉H₈O₃ and a molecular weight of 164.16 g/mol. This compound features a benzene ring attached to both an aldehyde group and a carboxylic acid group, which significantly influences its chemical reactivity and potential applications in various fields of research and industry .

  • Aldol Condensation: The aldehyde group can react with other carbonyl compounds to form β-hydroxy aldehydes or ketones, which can further dehydrate to yield α,β-unsaturated carbonyl compounds.
  • Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters, a reaction commonly utilized in organic synthesis.
  • Decarboxylation: Under strong heating conditions, the carboxylic acid group may undergo decarboxylation, releasing carbon dioxide and forming a ketone .

Several synthesis methods exist for producing 2-(2-Formylphenyl)acetic acid:

  • Starting from Phenylacetic Acid: This method involves formylating phenylacetic acid using formic acid or another suitable formylating agent.
  • Using Aldehydes and Carboxylic Acids: The compound can be synthesized through the condensation of 2-formylphenol with chloroacetic acid under basic conditions.
  • Multi-step Synthesis: A more complex route may involve multiple steps starting from simpler aromatic compounds, incorporating various functional groups through electrophilic aromatic substitution reactions .

2-(2-Formylphenyl)acetic acid has potential applications in:

  • Organic Synthesis: It serves as an intermediate for synthesizing various pharmaceuticals and agrochemicals.
  • Material Science: Its derivatives could be useful in developing new materials with specific chemical properties.
  • Research: Due to its unique structure, it may be employed in studies related to reactivity patterns of aromatic compounds .

Several compounds share structural similarities with 2-(2-Formylphenyl)acetic acid. Here is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Features
2-(3-Formylphenyl)acetic acidC₉H₈O₃Similar structure but different position of formyl group
Methyl 2-(2-formylphenyl)acetateC₁₀H₁₂O₄Contains a methyl ester group; used in organic synthesis
2,2'-(1,3-Phenylene)diacetic acidC₁₂H₁₀O₄Contains two acetic acid groups; used in polymer chemistry
4-(2-Hydroxyethyl)benzaldehydeC₉H₁₂O₂Contains a hydroxyethyl group; used in medicinal chemistry

The unique positioning of the aldehyde and carboxylic groups in 2-(2-Formylphenyl)acetic acid contributes to its distinct reactivity compared to these similar compounds .

XLogP3

0.9

Wikipedia

Ortho-formylphenylacetic acid

Dates

Last modified: 08-15-2023

Explore Compound Types